molecular formula C36H60O8 B12467537 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-1,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-1,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12467537
M. Wt: 620.9 g/mol
InChI Key: AVXFIVJSCUOFNT-UHFFFAOYSA-N
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Description

Ginsenoside Rk3 is a rare bioactive compound derived from ginseng and Panax notoginseng. It is a type of saponin, which are glycosides with a distinctive structure that includes a sugar moiety attached to a triterpene or steroid aglycone. Ginsenoside Rk3 has been studied for its various pharmacological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ginsenoside Rk3 can be synthesized through the heat treatment of Gynostemma pentaphyllum. This process involves the cleavage of glycosidic bonds and the rearrangement of hydrogen bonds under weak acidic conditions provided by the plant itself . The glycosidic bond at the 20th position of ginsenoside Rb3 is cleaved to form ginsenoside Rd, which is then converted to ginsenoside Rg3 (S) and Rg3 ®. These compounds are further dehydrated to form ginsenoside Rk1 and Rg5 .

Industrial Production Methods

Industrial production of ginsenoside Rk3 involves the use of biotechnological methods, including the use of microbial chassis such as Saccharomyces cerevisiae. Advances in synthetic biology have enabled the large-scale production of rare ginsenosides by identifying key enzymes involved in their biosynthetic pathways .

Chemical Reactions Analysis

Types of Reactions

Ginsenoside Rk3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving ginsenoside Rk3 include oxidizing agents, reducing agents, and catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired transformation.

Major Products Formed

The major products formed from the reactions involving ginsenoside Rk3 include other rare ginsenosides such as ginsenoside Rg3, Rk1, and Rg5. These transformations are crucial for studying the structure-activity relationship of ginsenosides and their pharmacological effects .

Scientific Research Applications

Ginsenoside Rk3 has a wide range of scientific research applications:

Comparison with Similar Compounds

Ginsenoside Rk3 is similar to other rare ginsenosides such as ginsenoside Rg3, Rk1, and Rg5. These compounds share structural similarities but differ in their pharmacological effects and potency. For instance:

Ginsenoside Rk3 is unique due to its specific effects on the PI3K/Akt/mTOR pathway and its potential in treating esophageal cancer .

Properties

Molecular Formula

C36H60O8

Molecular Weight

620.9 g/mol

IUPAC Name

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3

InChI Key

AVXFIVJSCUOFNT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C

Origin of Product

United States

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